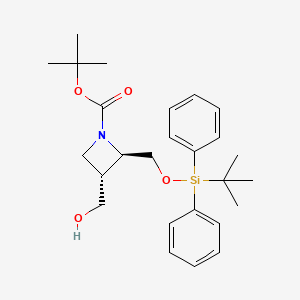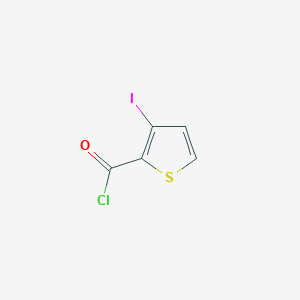![molecular formula C17H23BO2 B14014754 2-(2',3'-Dihydrospiro[cyclopropane-1,1'-inden]-4'-YL)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B14014754.png)
2-(2',3'-Dihydrospiro[cyclopropane-1,1'-inden]-4'-YL)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2’,3’-Dihydrospiro[cyclopropane-1,1’-inden]-4’-YL)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a complex organic compound characterized by its unique spirocyclic structure
Méthodes De Préparation
The synthesis of 2-(2’,3’-Dihydrospiro[cyclopropane-1,1’-inden]-4’-YL)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves multiple steps. One common synthetic route includes the formation of the spirocyclic core followed by the introduction of the dioxaborolane moiety. The reaction conditions often require the use of specific catalysts and reagents to ensure the desired stereochemistry and yield. Industrial production methods may involve optimization of these synthetic routes to achieve higher efficiency and scalability .
Analyse Des Réactions Chimiques
This compound can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed using common reducing agents to yield reduced forms of the compound.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups under suitable conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. .
Applications De Recherche Scientifique
2-(2’,3’-Dihydrospiro[cyclopropane-1,1’-inden]-4’-YL)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.
Industry: The compound can be used in the development of new materials with unique properties
Mécanisme D'action
The mechanism by which 2-(2’,3’-Dihydrospiro[cyclopropane-1,1’-inden]-4’-YL)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane exerts its effects involves its interaction with specific molecular targets. For example, it can act as an inhibitor for lysine-specific demethylase 1 (LSD1), affecting the epigenetic regulation of gene expression. The compound’s spirocyclic structure allows it to fit into the active site of the enzyme, thereby inhibiting its activity and leading to downstream biological effects .
Comparaison Avec Des Composés Similaires
Similar compounds include other spirocyclic derivatives such as 2’,3’-dihydrospiro[cyclopropane-1,1’-inden]-2-amine and spirocyclic oxindoles.
Propriétés
Formule moléculaire |
C17H23BO2 |
|---|---|
Poids moléculaire |
270.2 g/mol |
Nom IUPAC |
4,4,5,5-tetramethyl-2-spiro[2,3-dihydroindene-1,1'-cyclopropane]-4-yl-1,3,2-dioxaborolane |
InChI |
InChI=1S/C17H23BO2/c1-15(2)16(3,4)20-18(19-15)14-7-5-6-13-12(14)8-9-17(13)10-11-17/h5-7H,8-11H2,1-4H3 |
Clé InChI |
HWTXAJOLSOZDMI-UHFFFAOYSA-N |
SMILES canonique |
B1(OC(C(O1)(C)C)(C)C)C2=C3CCC4(C3=CC=C2)CC4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[1-(4-chlorophenyl)-2,4-dimethylpentan-2-yl]acetamide](/img/structure/B14014684.png)
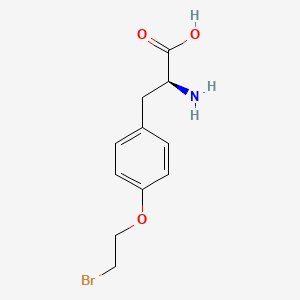
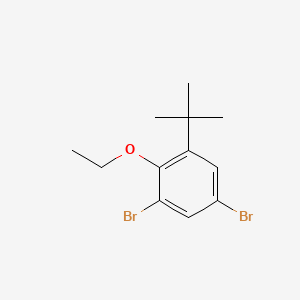
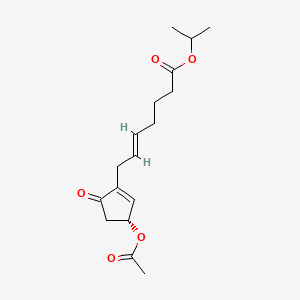
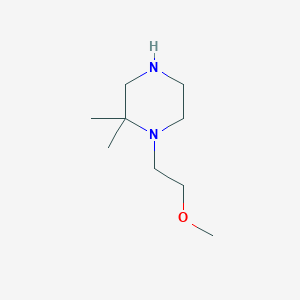
![N'-[2-[2-(2-aminoethylamino)ethylamino]ethyl]ethane-1,2-diamine;oxolane-2,5-dione;terephthalic acid](/img/structure/B14014717.png)

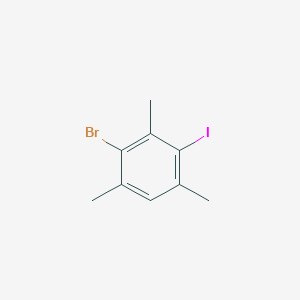
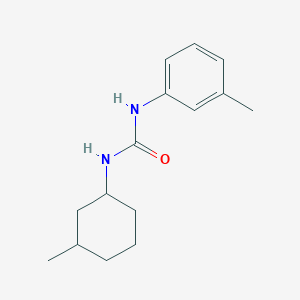
![7-N-benzhydryl-1H-imidazo[4,5-b]pyridine-5,7-diamine;hydrochloride](/img/structure/B14014733.png)

